molecular formula C30H58O3 B3191911 Pentadecanoic acid, anhydride CAS No. 59252-34-5

Pentadecanoic acid, anhydride

Cat. No.: B3191911
CAS No.: 59252-34-5
M. Wt: 466.8 g/mol
InChI Key: FDFNBCUNAKLACI-UHFFFAOYSA-N
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Description

Overview of Fatty Acid Anhydrides in Organic Synthesis and Biochemical Systems

Fatty acid anhydrides are a class of organic compounds characterized by two fatty acid acyl groups joined by an oxygen atom. wikipedia.org They are derivatives of fatty acids and are considered highly reactive reagents in organic synthesis. longdom.orgnih.gov Their primary utility lies in acylation reactions, where they serve as effective acyl group donors. longdom.org This reactivity is harnessed to synthesize esters, amides, and other carboxylic acid derivatives, which are fundamental transformations in the production of a wide array of organic compounds, including pharmaceuticals and polymers. longdom.orgfiveable.me The general mechanism involves nucleophilic acyl substitution, where a nucleophile, such as an alcohol or an amine, attacks one of the electrophilic carbonyl carbons of the anhydride (B1165640), leading to the formation of the acylated product and a carboxylic acid byproduct. longdom.orgpressbooks.pub

The synthesis of fatty acid anhydrides can be achieved through several methods. A common laboratory approach involves the dehydration of two carboxylic acid molecules, often facilitated by a dehydrating agent like acetic anhydride. google.comslideshare.net Another prevalent method is the reaction of a fatty acid with an acid chloride. researchgate.netgoogle.com More contemporary methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which can produce high yields of the anhydride at room temperature. nih.govresearchgate.net

In biochemical systems, while fatty acids are ubiquitous as components of lipids, energy storage molecules, and signaling molecules, their anhydride forms are less common. nih.gov However, the anhydride linkage itself is crucial in bioenergetics. For instance, the mixed anhydride 1,3-bisphosphoglyceric acid is a key high-energy intermediate in glycolysis. wikipedia.org The high-energy nature of the anhydride bond in compounds like ATP is fundamental to cellular energy transfer. wikipedia.org Fatty acid anhydrides themselves have been explored in biomedical research, for example, as components of polyanhydride polymers for controlled drug delivery systems, leveraging their susceptibility to hydrolysis for the gradual release of therapeutic agents. researchgate.net

Significance of Pentadecanoic Acid Anhydride as a Chemical Entity

Pentadecanoic acid anhydride is the symmetrical anhydride derived from pentadecanoic acid, a 15-carbon saturated fatty acid. ontosight.ai As a specific chemical entity, its significance stems from its role as a reagent and a standard in specialized areas of chemical research.

Derived from two molecules of pentadecanoic acid through the removal of a water molecule, its chemical formula is C₃₀H₅₈O₃. ontosight.aiontosight.ai In organic synthesis, it functions as a pentadecanoylating agent, enabling the introduction of the 15-carbon acyl group into other molecules. This is particularly relevant in the synthesis of specific esters and amides of pentadecanoic acid for research purposes, such as in the development of novel materials or as analytical standards. ontosight.ai

The parent fatty acid, pentadecanoic acid, is found in trace amounts in dairy fat and is used as a biomarker for dairy fat intake in nutritional studies. nih.gov Consequently, pentadecanoic acid anhydride can serve as a stable, non-volatile derivative for use in analytical techniques like chromatography and spectroscopy for the precise quantification of pentadecanoic acid. ontosight.ai Its well-defined structure and reactivity make it a useful compound in lipidomics and metabolic research.

Below is a table summarizing the key chemical properties of Pentadecanoic Acid Anhydride.

PropertyValue
Chemical Formula C₃₀H₅₈O₃
Molecular Weight 466.78 g/mol
Appearance Likely a white to off-white solid
Solubility Insoluble in water, soluble in organic solvents
Reactivity Reacts with water to form pentadecanoic acid; reacts with alcohols and amines to form esters and amides, respectively. ontosight.ai

Historical Context of Anhydride Chemistry in Advanced Research

The study of acid anhydrides dates back to the mid-19th century. In 1852, French chemist Charles Frédéric Gerhardt was the first to synthesize an organic acid anhydride, specifically acetic anhydride. wikipedia.org He achieved this by reacting potassium acetate (B1210297) with benzoyl chloride. wikipedia.org This discovery was a significant milestone in organic chemistry, as it introduced a new class of reactive compounds and opened up new avenues for synthesis.

Initially, the preparation of anhydrides involved reactions of acid chlorides with the salts of carboxylic acids. google.com Over time, more direct and efficient methods were developed. The use of dehydrating agents like acetic anhydride became a common practice for synthesizing other anhydrides. google.com The development of industrial processes for producing acetic anhydride, such as the Wacker process in 1922 involving the reaction of ketene (B1206846) with acetic acid, was driven by the increasing demand for cellulose (B213188) acetate, a key material in the burgeoning polymer industry. wikipedia.orgresearchgate.net

The advancement of anhydride chemistry has been closely linked to progress in various fields. In polymer science, anhydrides like maleic anhydride and phthalic anhydride became crucial monomers for the synthesis of polyesters and alkyd resins used in paints and coatings. wikipedia.orgiloencyclopaedia.org In pharmaceutical synthesis, the acylating power of anhydrides was famously demonstrated in the industrial production of aspirin (B1665792) (acetylsalicylic acid) through the acetylation of salicylic (B10762653) acid with acetic anhydride. longdom.org

More recently, research has focused on developing more sustainable and efficient methods for anhydride synthesis, including catalytic and photocatalytic approaches that avoid harsh reagents and conditions. researchgate.netjustia.com The unique reactivity of anhydrides continues to be exploited in modern organic synthesis, including in the formation of complex molecules and in the development of advanced materials like biodegradable polyanhydrides for medical applications. researchgate.net

Properties

CAS No.

59252-34-5

Molecular Formula

C30H58O3

Molecular Weight

466.8 g/mol

IUPAC Name

pentadecanoyl pentadecanoate

InChI

InChI=1S/C30H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(31)33-30(32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

FDFNBCUNAKLACI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCC

Other CAS No.

59252-34-5

Origin of Product

United States

Synthetic Methodologies for Pentadecanoic Acid Anhydride

Chemical Synthesis Approaches for Pentadecanoic Acid Anhydride (B1165640)

Chemical methods for synthesizing fatty acid anhydrides, including pentadecanoic acid anhydride, generally involve the removal of a water molecule from two carboxylic acid molecules or the use of coupling agents to facilitate the bond formation.

The fundamental approach to forming an anhydride is the dehydration of its corresponding carboxylic acid. ontosight.ai This process involves the removal of one molecule of water from two molecules of pentadecanoic acid. ontosight.ai

Classic laboratory methods employ potent dehydrating agents like phosphorus pentoxide (P₄O₁₀) to drive this reaction. allen.in Another common strategy is the reaction of the fatty acid with a more reactive acid anhydride, such as acetic anhydride. ontosight.aigoogle.com This reaction forms a mixed anhydride as an intermediate, which then reacts further to yield the symmetrical pentadecanoic acid anhydride. A non-catalytic, low-temperature process involves reacting the higher fatty acid with a dehydrating agent like acetic anhydride in the liquid phase at temperatures between 25°C and 150°C, followed by purification steps. google.com

Activating agents are frequently used to facilitate anhydride formation under milder conditions. Dicyclohexylcarbodiimide (B1669883) (DCC) is a widely cited agent for this purpose. A simple and effective method involves reacting the free fatty acid (in this case, pentadecanoic acid) with DCC in an appropriate solvent at room temperature. nih.govresearchgate.net This method has been shown to produce high yields (87-94%) for other long-chain fatty acids like palmitic and stearic acid, and a similar outcome is expected for pentadecanoic acid. nih.govresearchgate.netsigmaaldrich.com

The reaction proceeds by activating the carboxylic acid, which is then attacked by a second molecule of the acid. The DCC is consumed in the process, forming the insoluble by-product dicyclohexylurea (DCU). scribd.com The precipitation of DCU helps to drive the reaction to completion, and it can be easily removed from the reaction mixture by filtration. scribd.com

The synthesis of fatty acid anhydrides can be performed through both non-catalytic and catalytic pathways.

Non-Catalytic Processes: A notable non-catalytic process involves a three-stage, low-temperature conversion of fatty acids into food-grade anhydrides. google.com This process begins with the liquid-phase reaction of the fatty acid with a dehydrating agent under mild temperature conditions (e.g., 90°C to 120°C). google.com The second stage involves the continuous removal of the dehydrating agent and its corresponding acid by-product under vacuum to convert mixed anhydrides into the desired symmetrical anhydrides. google.com Finally, the product is purified, often using thin-film short-path evaporation. google.com Another approach involves reacting the carboxylic acid with a thermally regenerable anhydride, such as glutaric anhydride, at moderate temperatures (below 200°C) without the need for a catalyst. justia.com

Catalytic Processes: While direct anhydride formation can be non-catalytic, anhydrides often serve as crucial activated intermediates in broader catalytic cycles. For instance, in the palladium-catalyzed decarbonylation of fatty acids to produce linear alpha-olefins, the fatty acid is first converted to an anhydride, either added directly or formed in situ. researchgate.netgoogle.com This anhydride formation is a key activation step that facilitates the subsequent oxidative addition to the palladium catalyst. google.comuib.no Heterogeneous acid catalysts, such as the resin Amberlyst-15, have also been used to catalyze esterification reactions that employ mixed carboxylic-fatty anhydrides as acylating agents, demonstrating a catalytic role in reactions involving these intermediates. jst.go.jp

The choice of solvent is critical in chemical synthesis, significantly impacting reaction efficiency, yield, and product purity. In the synthesis of fatty acid anhydrides using DCC, the solvent plays a key role. Research on analogous fatty acids provides insight into suitable systems for pentadecanoic acid. scribd.com

For the DCC-mediated synthesis, various organic solvents have been tested, with results indicating a strong dependence of yield on the solvent system. scribd.com Methylene (B1212753) chloride is often considered a superior solvent in oxidation reactions involving phase-transfer agents because it can lead to better yields and is more easily removed due to its volatility compared to solvents like benzene. orgsyn.org For certain reactions, high dielectric solvents such as sulfolane (B150427) or dimethylsulfoxide (DMSO) may promote more efficient reactions. justia.com

Table 1: Effect of Solvent on Anhydride Yield in DCC-Mediated Synthesis of Fatty Acid Anhydrides Data based on reactions of palmitic and oleic acids, analogous to pentadecanoic acid. scribd.com

SolventFatty AcidAnhydride Yield (%)
Carbon tetrachloridePalmitic94.5
Carbon tetrachlorideOleic91.0
Petroleum ether (bp 40-60°C)Palmitic86.3
Petroleum ether (bp 40-60°C)Oleic87.0
BenzenePalmitic85.0
BenzeneOleic88.0
ChloroformPalmitic86.5
ChloroformOleic86.0
Diethyl etherPalmitic44.3
Diethyl etherOleic74.0
Pyridine (B92270)Palmitic39.3
PyridineOleic41.0

As shown in the table, non-polar solvents like carbon tetrachloride and petroleum ether provided the highest yields, while more polar solvents like pyridine resulted in significantly lower yields. scribd.com

Enzymatic Synthesis Pathways Involving Pentadecanoic Acid Anhydride or Related Fatty Acid Anhydrides

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are capable of catalyzing reactions with fatty acids and their derivatives.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. acs.org However, under specific conditions, such as in non-aqueous or micro-aqueous environments, the reaction equilibrium can be shifted to favor synthesis over hydrolysis. google.comlu.se This allows lipases to be used for esterification and transesterification reactions. acs.org

In these synthetic reactions, the lipase (B570770) facilitates acyl transfer. The mechanism involves the lipase's catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate). acs.org The serine residue acts as a nucleophile, attacking the carbonyl carbon of an acyl donor to form a tetrahedral intermediate, which then collapses to create a covalent acyl-enzyme intermediate. acs.org This activated acyl group is subsequently transferred to a nucleophilic acceptor molecule, regenerating the free enzyme. acs.org

Fatty acid anhydrides are considered highly reactive acyl donors for these lipase-catalyzed esterifications. google.compu-toyama.ac.jp They can be used to acylate molecules like glycerol (B35011) to produce structured glycerides. google.compu-toyama.ac.jp Studies on the enzymatic acylation of vanillylamine (B75263) have shown that lipase activity is excellent for fatty acids with a chain length between twelve and sixteen carbons, a range that encompasses pentadecanoic acid. conicet.gov.ar

Optimization of Biocatalytic Reaction Parameters

The synthesis of pentadecanoic acid anhydride through biocatalytic methods offers a green and highly selective alternative to traditional chemical routes. The efficiency and yield of such enzymatic processes are profoundly influenced by a variety of reaction parameters. Optimization of these parameters is critical to maximize product conversion and ensure the economic viability of the synthesis. Key factors that require careful tuning include the choice of biocatalyst, substrate molar ratio, temperature, reaction medium, and reaction time. While specific studies on pentadecanoic acid anhydride are limited, the optimization principles can be effectively derived from research on the biocatalytic synthesis of other long-chain fatty acid derivatives, such as esters and amides.

Biocatalyst Selection and Loading

Lipases (EC 3.1.1.3) are the most widely used enzymes for acyl-transfer reactions due to their stability in non-aqueous media and broad substrate specificity. Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B) and lipases from Thermomyces lanuginosus and Rhizomucor miehei, are frequently employed. nih.govconicet.gov.armdpi.com The selection of the lipase is crucial, as its activity and selectivity can vary significantly with the fatty acid chain length. conicet.gov.ar For instance, in the acylation of vanillylamine, lipase activity was found to be optimal for fatty acids with chain lengths between 12 and 16 carbons, a range that includes pentadecanoic acid. conicet.gov.ar

The enzyme load, or concentration, also plays a significant role. Increasing the enzyme amount generally boosts the reaction rate up to a certain point, after which the increase in conversion becomes negligible and may even decrease due to mass transfer limitations or viscosity issues. nih.govnih.gov An optimal enzyme loading ensures a high conversion rate without excessive cost. For example, in the synthesis of D-isoascorbyl palmitate, the conversion rate peaked at a 15% (w/w) load of Novozym 435 and declined with further increases. nih.gov

Effect of Substrate Molar Ratio

The molar ratio between the acyl donor (pentadecanoic acid or an activated derivative) and the acyl acceptor is a critical parameter. In anhydride synthesis from two molecules of the acid, controlling the removal of the water by-product is key. In related acylation reactions, an excess of one substrate is often used to shift the reaction equilibrium towards product formation. nih.gov Studies on the enzymatic acylation of glucose with palmitic acid showed that the conversion yield increased significantly when the molar ratio was raised from 1:0.5 to 1:2 (glucose:acid), with no further benefit observed at higher ratios due to potential enzyme inhibition by high acid concentrations. imist.ma Similarly, optimizing the molar ratio of flavonoid to vinyl acetate (B1210297) (acyl donor) showed that the conversion rate reached a plateau once an optimal excess of the acyl donor was achieved. nih.gov This indicates that for the synthesis of pentadecanoic acid anhydride, determining the ideal concentration of the starting material is essential to drive the reaction efficiently.

Table 1: Influence of Substrate Molar Ratio on Conversion in a Model Lipase-Catalyzed Acylation.

Substrate Molar Ratio (Acyl Acceptor:Acyl Donor)Conversion Yield (%)Reference
1:0.512.0 imist.ma
1:118.5 imist.ma
1:222.2 imist.ma
1:322.0 imist.ma

Influence of Reaction Temperature

Temperature has a dual effect on enzymatic reactions: it increases the reaction rate but can also lead to enzyme denaturation and inactivation if too high. csic.es Each enzyme has an optimal temperature range for its activity and stability. For lipases used in fatty acid modifications, this optimum is often found between 40°C and 70°C. csic.esmdpi.com In the synthesis of D-isoascorbyl palmitate, the maximum conversion was achieved at 50°C, with a decline in yield at higher temperatures. nih.gov Similarly, the synthesis of medium- and long-chain triacylglycerols (MLCT) using lipase NS 40086 was optimal at 60°C. mdpi.com For the synthesis of pentadecanoic acid anhydride, the temperature must be carefully optimized to balance reaction kinetics with the thermal stability of the chosen lipase.

Table 2: Effect of Temperature on Conversion in a Model Lipase-Catalyzed Esterification.

Temperature (°C)Conversion Yield (%)Reference
3045.3 nih.gov
4068.7 nih.gov
5082.1 nih.gov
6069.0 nih.gov
7051.2 nih.gov

Role of Reaction Medium and Water Activity

Biocatalytic synthesis of anhydrides is favored in non-aqueous or solvent-free systems to shift the reaction equilibrium away from hydrolysis. nih.gov The choice of organic solvent is critical, as it affects substrate solubility and the enzyme's catalytic activity. Hydrophobic solvents (e.g., hexane, heptane, tert-butanol) are generally preferred over hydrophilic ones because they are less likely to strip the essential water layer from the enzyme's surface, which is necessary to maintain its active conformation. nih.govmdpi.com

Water activity (aw), a measure of the available water in the system, is a crucial parameter. While the removal of the water by-product is necessary to drive anhydride synthesis, a minimal amount of water is required for the enzyme to remain active. researchgate.net The optimal water activity for lipase-catalyzed esterification reactions is often low, but not zero. imist.manih.gov For example, the lipase-catalyzed conversion of palmitic acid was maximal at a water activity of 0.3. imist.ma The water content can be controlled by adding molecular sieves or by performing the reaction under vacuum.

Reaction Time

The reaction time must be optimized to achieve the highest possible yield. Initially, the product concentration increases over time, but the reaction will eventually reach equilibrium. nih.gov Monitoring the reaction progress allows for the determination of the optimal time to stop the reaction, maximizing yield and preventing potential side reactions or product degradation. In the synthesis of gastrodin (B1674634) esters, the conversion rate increased rapidly within the first 24 hours and then plateaued. rsc.org Similarly, the synthesis of D-isoascorbyl palmitate reached approximately 80% conversion in 24 hours, with only marginal increases thereafter. nih.gov

Reactivity and Chemical Transformations of Pentadecanoic Acid Anhydride

Acylation Reactions with Pentadecanoic Acid Anhydride (B1165640)

Acylation is a fundamental reaction of pentadecanoic acid anhydride, involving the transfer of a pentadecanoyl group (a C15 acyl group) to a nucleophilic substrate. This process is a cornerstone of organic synthesis, allowing for the formation of esters, amides, and other acyl derivatives. libretexts.orgreactory.app The reaction involves the cleavage of the anhydride bond upon attack by a nucleophile, with one half of the anhydride molecule forming the acylated product and the other half forming a pentadecanoate (B1260718) salt, which serves as the leaving group. youtube.com

The general scheme for the acylation of a nucleophile (Nu-H) is as follows: (CH₃(CH₂)₁₃CO)₂O + Nu-H → CH₃(CH₂)₁₃CO-Nu + CH₃(CH₂)₁₃COOH

Common nucleophiles include alcohols (for ester formation), amines (for amide formation), and water (for hydrolysis). libretexts.orgreactory.app The reactivity of the anhydride can be enhanced by using basic catalysts such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which function by forming a more highly reactive intermediate. wikipedia.org

The reactions of pentadecanoic acid anhydride are classic examples of nucleophilic acyl substitution. fiveable.me This mechanism is a two-step process that is distinct from the single-step Sₙ2 reaction. openstax.org

Nucleophilic Attack: The reaction begins with the attack of a nucleophile (e.g., an alcohol, amine, or water) on one of the electrophilic carbonyl carbons of the pentadecanoic acid anhydride. This leads to the breaking of the carbon-oxygen π bond and the formation of a tetrahedral intermediate. openstax.orgvanderbilt.edu

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and a leaving group is expelled. vanderbilt.eduuomustansiriyah.edu.iq In the case of pentadecanoic acid anhydride, the leaving group is the pentadecanoate anion (CH₃(CH₂)₁₃COO⁻), which is a relatively stable, resonance-stabilized carboxylate ion, making it a good leaving group. youtube.com The leaving group is subsequently protonated by the protonated nucleophile or by a final workup step to yield pentadecanoic acid. libretexts.org

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon, making it more electrophilic and susceptible to attack by weaker nucleophiles. In base-catalyzed reactions, the nucleophile is deprotonated to increase its nucleophilicity, or a catalyst like pyridine attacks the anhydride to form a more reactive acylpyridinium ion intermediate. libretexts.org

In analytical and synthetic chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis or purification. Pentadecanoic acid anhydride can be used as a derivatizing agent to introduce the long-chain, lipophilic pentadecanoyl group onto molecules containing active hydrogen atoms, such as alcohols, phenols, amines, and thiols. gcms.cz

This type of acylation is particularly useful in gas chromatography (GC) analysis. nih.govresearchgate.net The key objectives of this derivatization are:

To Increase Volatility: By replacing polar -OH, -NH, or -SH groups with a less polar pentadecanoate ester or amide group, the intermolecular hydrogen bonding is eliminated, which lowers the boiling point and increases the volatility of the analyte. researchgate.net

To Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis. researchgate.net

To Improve Detection: Fluorinated anhydrides are often used to enhance detection by electron capture detectors (ECD), but non-fluorinated anhydrides like pentadecanoic acid anhydride are suitable for flame ionization detectors (FID). gcms.cz

For example, pentadecanoic acid (C15:0) is often used as an internal standard in the analysis of fatty acids in food products. nih.gov Derivatization of this standard, alongside the analytes, ensures consistent behavior during chromatographic separation. The reaction with an alcohol using pentadecanoic acid anhydride would produce a pentadecanoate ester, a more volatile derivative suitable for GC analysis.

Table 1: Products of Acylation Reactions with Pentadecanoic Acid Anhydride

Nucleophile (Nu-H)Product of InterestByproduct
Water (H₂O)Pentadecanoic acidPentadecanoic acid
Alcohol (R'-OH)Alkyl Pentadecanoate (Ester)Pentadecanoic acid
Ammonia (NH₃)Pentadecanamide (B3133246) (Amide)Pentadecanoic acid
Primary Amine (R'-NH₂)N-Substituted PentadecanamidePentadecanoic acid

Hydrolysis and Solvolysis Mechanisms of Pentadecanoic Acid Anhydride

Acid anhydrides are highly reactive towards water and other solvents containing nucleophilic groups, a process generally known as solvolysis. libretexts.org When the solvent is water, the reaction is termed hydrolysis.

Hydrolysis of pentadecanoic acid anhydride is a rapid reaction that cleaves the molecule, yielding two equivalents of pentadecanoic acid. fiveable.melibretexts.orgproprep.com This reaction is often undesirable during storage and handling, necessitating that the compound be protected from moisture. reactory.app The mechanism is a nucleophilic acyl substitution where water acts as the nucleophile. fiveable.meyoutube.com

(CH₃(CH₂)₁₃CO)₂O + H₂O → 2 CH₃(CH₂)₁₃COOH

Solvolysis with an alcohol, known as alcoholysis, proceeds via an identical mechanism to produce one molecule of a pentadecanoate ester and one molecule of pentadecanoic acid. youtube.com

Kinetic studies typically monitor the disappearance of the anhydride or the appearance of the carboxylic acid over time under various conditions. The rate of hydrolysis for anhydrides is significantly dependent on temperature, pH, and the presence of catalysts. researchgate.netstackexchange.com For example, the hydrolysis of acetic anhydride was found to have an apparent activation energy of 57.77 kJ mol⁻¹, indicating a strong temperature dependence. researchgate.net

The mechanism of anhydride cleavage can be influenced by the reaction medium. In aqueous solutions, the reaction proceeds via nucleophilic attack by water. In the presence of other nucleophiles, a competitive reaction can occur. Studies on phthalic anhydride have shown that various bases can act as nucleophilic catalysts, accelerating the rate of cleavage. nih.gov For a long-chain fatty anhydride like pentadecanoic acid anhydride, its low solubility in water is a critical factor; the reaction would primarily occur at the interface of the two phases, making the rate dependent on factors that influence mass transfer and solubility. stackexchange.com

All acid anhydrides are thermodynamically unstable in the presence of water, eventually hydrolyzing to their corresponding carboxylic acids. stackexchange.com However, their kinetic stability—the rate at which this hydrolysis occurs—is highly dependent on the surrounding conditions. The long, hydrophobic alkyl chains of pentadecanoic acid anhydride significantly reduce its solubility in water, which in turn slows its rate of hydrolysis compared to smaller, more soluble anhydrides like acetic anhydride. stackexchange.com

Several factors influence the hydrolytic stability:

Temperature: Increasing the temperature significantly increases the rate of hydrolysis, as it provides the necessary activation energy for the reaction. fiveable.mestackexchange.com

pH: The hydrolysis is slowest at neutral pH. Both acidic and basic conditions catalyze the reaction. fiveable.mefiveable.me Under acidic conditions, the carbonyl group is protonated, increasing its electrophilicity. Under basic conditions, the hydroxide (B78521) ion is a more potent nucleophile than water.

Solvents and Solubility: The rate of hydrolysis is much faster in homogenous solutions. The poor solubility of pentadecanoic acid anhydride in water is a major contributor to its relative stability against hydrolysis under neutral conditions. stackexchange.com In solvent systems where it is more soluble (e.g., mixtures with organic solvents like tetrahydrofuran), the rate of hydrolysis can increase.

Catalysts: The presence of nucleophilic catalysts can dramatically decrease the stability of the anhydride by providing a lower-energy reaction pathway. stackexchange.com

Table 2: Influence of Reaction Conditions on Hydrolytic Stability of Pentadecanoic Acid Anhydride

ConditionEffect on Rate of HydrolysisReason
Increasing TemperatureIncreasesProvides higher activation energy for the reaction. fiveable.me
Acidic Conditions (Low pH)IncreasesProtonation of the carbonyl oxygen activates it for nucleophilic attack. fiveable.me
Basic Conditions (High pH)IncreasesHydroxide ion (OH⁻) is a stronger nucleophile than water. fiveable.me
Presence of Miscible Organic SolventsIncreasesImproves solubility, leading to a faster reaction in a homogeneous phase. stackexchange.com
Presence of Nucleophilic CatalystsIncreasesProvides an alternative, lower-energy reaction pathway. stackexchange.com

Transesterification Processes Involving Pentadecanoic Acid Anhydride

The term transesterification technically refers to the conversion of one ester into another by reaction with an alcohol. wikipedia.orgyoutube.com However, processes involving acid anhydrides can achieve a similar outcome, namely the formation of an ester. The reaction of pentadecanoic acid anhydride with an alcohol is more precisely termed alcoholysis or esterification. libretexts.orglibretexts.org This reaction is a highly efficient method for producing pentadecanoate esters. reactory.app

The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. It attacks one of the carbonyl carbons of the anhydride, leading to the formation of a pentadecanoate ester and a molecule of pentadecanoic acid. wikipedia.orgyoutube.com

(CH₃(CH₂)₁₃CO)₂O + R'-OH → CH₃(CH₂)₁₃COOR' + CH₃(CH₂)₁₃COOH

This process is synthetically valuable because, unlike the direct Fischer esterification of a carboxylic acid and an alcohol, it is essentially irreversible, as the pentadecanoate leaving group is a weak base. The reaction is often carried out in the presence of a non-nucleophilic base like pyridine to neutralize the carboxylic acid byproduct, which can drive the reaction to completion. libretexts.orglibretexts.org

Studies on mixed anhydrides have shown that it is possible to achieve selective acylation. For instance, a mixed anhydride of a fatty acid and a more reactive carboxylic acid can be used to selectively transfer the fatty acyl group to an alcohol. jst.go.jp This highlights the versatility of anhydride chemistry in the synthesis of specific ester products.

Enzymatic Transesterification Utilizing Fatty Acid Anhydrides

Enzymatic catalysis offers a milder and more selective alternative to traditional chemical methods for transesterification. rsc.org Lipases are the most commonly used enzymes for these reactions due to their ability to function in non-aqueous environments and their broad substrate specificity. rsc.orgresearchgate.net While research specifically detailing the enzymatic transesterification of pure pentadecanoic acid anhydride is limited, the principles are derived from extensive studies on other fatty acid sources like triglycerides and acid oils for biodiesel production. rsc.orgnih.gov

The general advantages of enzymatic transesterification include mild reaction conditions, which prevent the degradation of sensitive compounds, and high selectivity, which can reduce the formation of byproducts. rsc.org Lipases, such as those from Candida antarctica (CALB) and Rhizomucor miehei (RMIM), are frequently employed, often in immobilized forms to enhance stability and reusability. bcrec.idbcrec.id

The reaction involves the lipase (B570770) catalyzing the acyl transfer from the anhydride to an alcohol. Key factors influencing the efficiency of enzymatic transesterification include the choice of enzyme, the alcohol-to-anhydride molar ratio, temperature, water content, and the solvent used. rsc.org For instance, studies on similar substrates have optimized conditions such as temperature (around 30-45°C) and molar ratios to maximize the yield of fatty acid esters. nih.govbcrec.idmdpi.com

Table 1: Factors Affecting Enzymatic Transesterification

Parameter Effect on Reaction Typical Conditions/Observations
Enzyme Type Catalytic activity and specificity vary. Lipases like Candida antarctica Lipase B (CALB) show high catalytic activity. bcrec.id
Temperature Affects enzyme activity and reaction rate. Optimal temperatures are typically mild, often between 35°C and 45°C. bcrec.idmdpi.com
Acyl Acceptor The type of alcohol (e.g., methanol (B129727), ethanol) affects the ester product. Methanol is commonly used, but excess can inhibit enzyme activity. nih.govbcrec.id
Water Content A small amount of water is essential for lipase activity. Optimal water content can be around 32% by weight of the oil. nih.gov

| pH | Influences the ionization state of the enzyme. | Neutral pH (around 7.0) is often optimal for lipase activity. nih.govmdpi.com |

Non-Enzymatic Transesterification Reactions

Non-enzymatic transesterification, also known as alcoholysis, is a fundamental reaction of acid anhydrides. libretexts.org This reaction involves treating pentadecanoic acid anhydride with an alcohol to produce a pentadecanoate ester and a molecule of pentadecanoic acid. libretexts.orgyoutube.com The process is a form of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. libretexts.org

The reaction mechanism proceeds in several steps:

The nucleophilic oxygen atom of the alcohol attacks one of the electrophilic carbonyl carbons of the anhydride. youtube.comlibretexts.org

This forms a tetrahedral intermediate.

The intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate group (pentadecanoate) as the leaving group. youtube.com

A final proton transfer step yields the final products: the ester and a carboxylic acid. youtube.comlibretexts.org

This reaction can be performed under neutral conditions but is often accelerated by the presence of a base, such as pyridine, which facilitates proton transfers during the reaction. libretexts.orglibretexts.org

Table 2: Non-Enzymatic Transesterification (Alcoholysis) of Pentadecanoic Acid Anhydride

Reactant Product 1 Product 2 Conditions
Pentadecanoic acid anhydride + Methanol Methyl pentadecanoate Pentadecanoic acid Neutral or with a base (e.g., pyridine) libretexts.orglibretexts.org
Pentadecanoic acid anhydride + Ethanol Ethyl pentadecanoate Pentadecanoic acid Neutral or with a base (e.g., pyridine) libretexts.orglibretexts.org

Other Relevant Chemical Reactions of Pentadecanoic Acid Anhydride

Pentadecanoic acid anhydride undergoes several other significant nucleophilic acyl substitution reactions. libretexts.org Its reactivity is generally greater than that of esters but less than that of acid chlorides. openstax.orgyoutube.com

Hydrolysis : Acid anhydrides react readily with water to yield two equivalents of the corresponding carboxylic acid. libretexts.orglibretexts.org In this case, pentadecanoic acid anhydride hydrolyzes to form two molecules of pentadecanoic acid. This reaction is often considered an undesirable side reaction, and measures are taken to keep the anhydride in a dry environment. libretexts.orglibretexts.org The reaction can be catalyzed by either acid or base. youtube.com

Amidation (Aminolysis) : The reaction of pentadecanoic acid anhydride with ammonia, primary amines, or secondary amines produces a pentadecanamide and a pentadecanoate salt. libretexts.orglibretexts.org Two equivalents of the amine are required; the first acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, forming an ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com

Reduction : Pentadecanoic acid anhydride can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the anhydride completely to 1-pentadecanol. youtube.comlibretexts.org The reaction proceeds through an aldehyde intermediate, which is then further reduced. youtube.comyoutube.com By using a less reactive, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride, the reaction can be stopped at the aldehyde stage to yield pentadecanal. youtube.comyoutube.com

Table 3: Summary of Other Reactions of Pentadecanoic Acid Anhydride

Reaction Type Reagent(s) Major Product(s)
Hydrolysis Water (H₂O) Pentadecanoic acid libretexts.orglibretexts.org
Amidation Ammonia (NH₃) or Amine (RNH₂/R₂NH) Pentadecanamide and Pentadecanoate salt libretexts.orglibretexts.org
Reduction (Strong) Lithium aluminum hydride (LiAlH₄), followed by water 1-Pentadecanol youtube.comlibretexts.org

| Reduction (Mild) | Lithium tri-tert-butoxyaluminum hydride | Pentadecanal youtube.comyoutube.com |

Table 4: List of Chemical Compounds

Compound Name
1-Pentadecanol
Candida antarctica Lipase B (CALB)
Ethanol
Ethyl pentadecanoate
Isopropanol
Isopropyl pentadecanoate
Lithium aluminum hydride
Lithium tri-tert-butoxyaluminum hydride
Methanol
Methyl pentadecanoate
Pentadecanal
Pentadecanamide
Pentadecanoate
Pentadecanoic acid
Pentadecanoic acid, anhydride
Pyridine

Analytical Chemistry of Pentadecanoic Acid Anhydride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of fatty acids and their derivatives, offering powerful separation and quantification capabilities. researchgate.net Both gas and liquid chromatography are frequently utilized, often coupled with mass spectrometry for enhanced selectivity and structural information. impact-solutions.co.uk

Gas chromatography (GC), particularly in its gas-liquid chromatography (GLC) form, is a highly sensitive and widely used method for fatty acid analysis. sfu.canih.gov For the analysis of pentadecanoic acid anhydride (B1165640), the typical approach involves its conversion into a more volatile and thermally stable derivative, most commonly the methyl ester of pentadecanoic acid. nih.govsigmaaldrich.comspectra-analysis.com This derivatization is necessary because the high polarity and low volatility of the free acid (resulting from anhydride hydrolysis) can lead to poor peak shape and adsorption onto the column. sfu.casigmaaldrich.com

The separation in GLC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support or the walls of a capillary column. sfu.ca The choice of stationary phase is critical for achieving desired separations. Polar stationary phases, such as those based on polyethylene (B3416737) glycols (e.g., Carbowax 20M), are often recommended for the direct analysis of free carboxylic acids, though they have lower thermal stability compared to nonpolar phases. colostate.edu For the more common analysis of fatty acid methyl esters (FAMEs), columns with polar stationary phases (e.g., cyanopropyl polysiloxane) are used to separate FAMEs based on chain length and degree of unsaturation.

Detection is most commonly achieved using a Flame Ionization Detector (FID), which offers a wide linear range and high sensitivity for organic compounds. researchgate.net For more detailed structural information and enhanced selectivity, GC is often coupled with Mass Spectrometry (GC-MS). impact-solutions.co.ukavantiresearch.com GC-MS allows for the identification of compounds based on their characteristic mass spectra, providing a higher degree of confidence in the analytical results. nih.gov

Table 1: Typical GC Conditions for Fatty Acid Methyl Ester (FAME) Analysis

Parameter Typical Setting
Column Capillary column (e.g., 30 m x 0.25 mm i.d.) with a polar stationary phase (e.g., 5% phenyl methyl siloxane or cyanopropyl polysiloxane) oup.com
Carrier Gas Helium or Hydrogen oup.com
Injector Temperature 250°C oup.com
Oven Program Temperature programmed ramp, e.g., initial temp of 80°C, ramped to 280°C oup.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Sample Form | Typically analyzed as Fatty Acid Methyl Esters (FAMEs) |

High-performance liquid chromatography (HPLC) provides a valuable alternative to GC, particularly for the analysis of thermally labile compounds, as it operates at or near ambient temperatures. aocs.orgunco.edu While GC is often the primary choice for routine fatty acid profiling, HPLC excels in specific applications, such as the separation of positional and geometrical isomers and for micropreparative purposes to isolate pure compounds for further analysis. aocs.orghplc.eu

For the analysis of pentadecanoic acid anhydride or its resulting acid, reversed-phase HPLC (RP-HPLC) is the most common mode. aocs.org In RP-HPLC, a nonpolar stationary phase (typically octadecylsilyl, ODS, or C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. researchgate.netaocs.org Separation is achieved based on the hydrophobicity of the analytes; longer alkyl chains result in longer retention times. hplc.eu

A significant challenge in the HPLC analysis of fatty acids is their lack of a strong chromophore, which limits detection by standard UV-Vis detectors. researchgate.netunco.edu While detection at low wavelengths (around 205-210 nm) is possible, it often suffers from low sensitivity and interference from solvents. aocs.org To overcome this, derivatization strategies are employed to attach a UV-absorbing or fluorescent tag to the carboxylic acid group, a topic covered in the next section. unco.eduoup.com HPLC methods have been developed for the simultaneous determination of both symmetrical and mixed anhydrides and their corresponding acids in a single run. researchgate.net

Table 2: Common HPLC Approaches for Fatty Acid Analysis

HPLC Mode Stationary Phase Mobile Phase Detection Method Notes
Reversed-Phase (RP-HPLC) Octadecylsilyl (ODS, C18) aocs.org Acetonitrile/Water mixtures aocs.orgoup.com UV (low wavelength) or UV/Fluorescence after derivatization Most common method; separates based on chain length and unsaturation.

| Adsorption Chromatography | Silica Gel aocs.org | Nonpolar solvents | UV/Fluorescence after derivatization | Useful for isolating fatty acids with polar functional groups. aocs.org |

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. colostate.edu For the analysis of pentadecanoic acid anhydride, derivatization of its hydrolysis product (pentadecanoic acid) is crucial for both GC and HPLC to improve volatility, stability, separation, and detectability. nih.govcolostate.edu

For Gas Chromatography: The primary goal of derivatization for GC is to increase the volatility of the analyte. colostate.edu This is typically achieved through alkylation, which replaces the active hydrogen of the carboxylic acid with an alkyl group, forming an ester. colostate.eduweber.hu

Esterification: The most common method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs). nih.gov This can be accomplished using reagents like boron trifluoride (BF₃) in methanol (B129727) or (trimethylsilyl)diazomethane (TMS-DM). nih.govresearchgate.net FAMEs are significantly more volatile and less polar than free fatty acids, resulting in improved chromatographic peak shapes. sigmaaldrich.com

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). While TMS derivatives are thermally stable, their susceptibility to hydrolysis can vary. weber.hu

For High-Performance Liquid Chromatography: In HPLC, derivatization aims to introduce a chromophoric or fluorophoric tag onto the fatty acid molecule, enhancing detection sensitivity with UV-Vis or fluorescence detectors. unco.edujafs.com.pl

UV-Absorbing Derivatives: Reagents like p-bromophenacyl bromide or phenacyl bromide react with the carboxylate to form esters that absorb strongly in the UV region, allowing for sensitive detection. oup.comcerealsgrains.org

Fluorescent Derivatives: For even higher sensitivity, fluorescent labeling agents are used. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the carboxylic acid to produce highly fluorescent derivatives, enabling the detection of trace amounts. researchgate.net

Another advanced strategy involves derivatization to attach a quaternary amine group, which allows for highly sensitive analysis by LC-ESI-MS in the positive ion mode. nih.gov This can increase detection sensitivity by several orders of magnitude compared to analyzing the underivatized fatty acid in negative ion mode. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of molecules like pentadecanoic acid anhydride. researchgate.net They provide detailed information about the molecule's carbon-hydrogen framework and the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. aocs.org Both ¹H NMR and ¹³C NMR are used to analyze fatty acids and their derivatives. dss.go.thnih.gov

For pentadecanoic acid anhydride, the NMR spectrum would exhibit characteristic signals for the pentadecanoyl chains and the anhydride functional group.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons in the molecule. aocs.org For the pentadecanoyl chains, one would expect to see:

A triplet signal for the terminal methyl (CH₃) protons around 0.9 ppm. nih.gov

A large, complex multiplet for the methylene (B1212753) (CH₂) protons of the long alkyl chains, typically in the 1.2-1.6 ppm region. nih.gov

A triplet for the α-methylene (α-CH₂) protons adjacent to the carbonyl group, deshielded to approximately 2.0-2.5 ppm. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. aocs.orgoregonstate.edu Key signals for pentadecanoic acid anhydride would include:

A signal for the carbonyl carbon of the anhydride group, expected in the range of 160-185 ppm. oregonstate.edu

Signals for the carbons of the alkyl chain, including the terminal methyl carbon (around 14 ppm), the α-methylene carbon (around 34 ppm), and a series of signals for the other methylene carbons between approximately 22 and 32 ppm. dss.go.th

NMR can also be used for quantitative analysis by integrating the signals in the ¹H NMR spectrum. aocs.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sciepub.com For pentadecanoic acid anhydride, the most distinctive feature in its IR spectrum is related to the anhydride group itself. spectroscopyonline.com

Acid anhydrides are characterized by the presence of two carbonyl (C=O) stretching absorptions. libretexts.orgspectroscopyonline.com This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups.

Carbonyl (C=O) Stretching: Acyclic anhydrides, such as pentadecanoic acid anhydride, typically show two strong C=O stretching bands: one near 1820 cm⁻¹ (asymmetric stretch) and another near 1750 cm⁻¹ (symmetric stretch). libretexts.orglibretexts.org The higher frequency peak is generally the more intense of the two in non-cyclic anhydrides. spectroscopyonline.com

Carbon-Oxygen (C-O) Stretching: A broad and strong absorption corresponding to the C-O-C stretch is also expected, typically in the 1175-1045 cm⁻¹ region.

Carbon-Hydrogen (C-H) Stretching: Absorptions corresponding to the C-H stretching of the alkyl chains are observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. researchgate.netqut.edu.au

The presence of this characteristic pair of carbonyl peaks is a definitive indicator of an acid anhydride functional group, allowing for its clear differentiation from carboxylic acids (which show a broad O-H stretch and a single C=O stretch) and esters (which show a single C=O stretch). libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Pentadecanoic Acid Anhydride

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Anhydride C=O Asymmetric Stretch ~1820 libretexts.org
Anhydride C=O Symmetric Stretch ~1750 libretexts.org
Anhydride C-O-C Stretch ~1175-1045

| Alkyl C-H | Stretch | 2850-2960 researchgate.net |

Mass Spectrometry (MS) in Pentadecanoic Acid Anhydride Analysis

Mass spectrometry stands as a cornerstone in the analytical chemistry of Pentadecanoic Acid Anhydride, offering unparalleled sensitivity and structural information. Due to the compound's nature, mass spectrometric analysis often involves hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the technique is contingent on the sample matrix, the required sensitivity, and the specific analytical goals. Direct analysis of the intact anhydride is less common; typically, the anhydride is hydrolyzed to its constituent pentadecanoic acid, which is then analyzed.

GC-MS for Volatile Anhydride Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While long-chain fatty acid anhydrides have limited volatility, their analysis by GC-MS is effectively achieved through derivatization. nih.govlipidmaps.org This process converts the analyte into a more volatile and thermally stable compound suitable for gas chromatography.

A common analytical strategy for pentadecanoic acid anhydride involves its hydrolysis to pentadecanoic acid, followed by a derivatization reaction. The resulting pentadecanoic acid is converted into a less polar and more volatile ester, such as a methyl ester (FAME) or a trimethylsilyl (TMS) ester. nist.gov Another approach involves creating pentafluorobenzyl (PFB) esters, which are particularly suited for sensitive detection using negative chemical ionization. nih.govlipidmaps.orgnih.gov

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common ionization technique used in GC-MS, which imparts high energy and results in extensive, reproducible fragmentation patterns that are useful for structural elucidation and library matching. nih.gov

The mass spectrum of a derivatized pentadecanoic acid will show a molecular ion peak (or a related ion) and a series of characteristic fragment ions. For instance, fatty acid methyl esters famously produce a McLafferty rearrangement ion at m/z 74. nih.gov The fragmentation pattern for the TMS ester of pentadecanoic acid also shows characteristic ions that confirm its structure. nist.gov

Table 1: Characteristic GC-MS Ions for Derivatized Pentadecanoic Acid

Derivative TypeIonization ModeKey Fragment Ions (m/z)Significance
Methyl Ester (FAME)Electron Ionization (EI)[M]+, 74The m/z 74 ion is a classic McLafferty rearrangement product, highly characteristic of FAMEs. nih.gov
Trimethylsilyl (TMS) EsterElectron Ionization (EI)[M-15]+, 117, 129Loss of a methyl group ([M-15]+) is common. Other ions are characteristic of the TMS group. nist.gov
Pentafluorobenzyl (PFB) EsterNegative Chemical Ionization (NCI)[M-181]−Corresponds to the carboxylate anion [M-H]− after loss of the PFB group, enabling high sensitivity. nih.gov

LC-MS/MS for Sensitive Detection and Characterization

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique ideal for analyzing compounds that are not amenable to GC, such as those with low volatility or thermal instability. nih.gov It is particularly well-suited for the direct analysis of fatty acids, often without the need for derivatization. shimadzu.comnih.gov

In the context of pentadecanoic acid anhydride, the analysis would typically proceed by measuring the pentadecanoic acid formed upon hydrolysis. The separation is achieved using liquid chromatography, commonly with a reversed-phase column (e.g., C8 or C18), which separates molecules based on their hydrophobicity. nih.govunitn.it

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is the most common method for fatty acid analysis, and it typically operates in negative ion mode, which efficiently generates the deprotonated molecule [M-H]⁻. nih.govrsc.org This ion serves as the precursor ion in the tandem mass spectrometry experiment.

In the MS/MS setup (e.g., a triple quadrupole or Q-TRAP), the precursor ion (for pentadecanoic acid, m/z 241.2) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, as it monitors a specific precursor-to-product ion transition. glsciences.com Even without extensive fragmentation, the transition of the precursor to itself can be used for quantification. glsciences.com Collisional activation of the carboxylate anion of saturated fatty acids can also induce neutral losses of water or carbon dioxide. nih.gov

Table 2: Typical LC-MS/MS Parameters for Pentadecanoic Acid Analysis

ParameterTypical SettingRationale
ChromatographyReversed-Phase (C8 or C18 column)Provides excellent separation of fatty acids based on chain length and saturation. nih.govunitn.it
Ionization ModeNegative Electrospray (ESI-)Efficiently generates the deprotonated molecular ion [M-H]⁻ for carboxylic acids. nih.govnih.govrsc.org
Precursor Ion (Q1)m/z 241.2This is the mass-to-charge ratio of the [M-H]⁻ ion of pentadecanoic acid. glsciences.com
Product Ion (Q3)m/z 241.2Monitoring the transition of the precursor to itself is a common and specific approach for quantification in MRM when fragmentation is minimal. glsciences.com

Advanced Applications and Research Frontiers of Pentadecanoic Acid Anhydride

Pentadecanoic Acid Anhydride (B1165640) as a Reagent in Organic Synthesis

In the realm of organic synthesis, acid anhydrides are valued as reactive acyl compounds, second only to acid halides in their reactivity towards nucleophiles. Pentadecanoic acid anhydride is no exception, serving as a source of an electrophilic pentadecanoyl group.

Synthesis of Complex Organic Molecules and Intermediates

The synthesis of complex organic molecules often requires the sequential addition of different functional groups and carbon chains. Pentadecanoic acid anhydride can be employed in nucleophilic acyl substitution reactions to introduce the pentadecanoyl moiety. This reaction proceeds via an addition-elimination mechanism where a nucleophile attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a pentadecanoate (B1260718) ion as the leaving group and resulting in the acylated product.

Common nucleophiles that react with acid anhydrides include alcohols to form esters, and amines to form amides. These reactions are fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. While specific examples of the use of pentadecanoic acid anhydride in the synthesis of named complex molecules are not extensively documented in publicly available literature, its reactivity profile suggests its utility in such transformations. The general reactivity of carboxylic acid derivatives is summarized in the table below.

Carboxylic Acid DerivativeGeneral StructureRelative Reactivity
Acid ChlorideR-CO-ClMost Reactive
Acid Anhydride R-CO-O-CO-R'
EsterR-CO-OR'
AmideR-CO-NR'₂Least Reactive

This table illustrates the general order of reactivity for common carboxylic acid derivatives towards nucleophilic acyl substitution.

Introduction of Pentadecanoyl Groups into Target Compounds

The primary role of pentadecanoic acid anhydride in organic synthesis is to introduce the pentadecanoyl group, a 15-carbon linear alkyl chain with a carbonyl function, into a target molecule. This can be desirable for several reasons, including the modification of a molecule's lipophilicity, which can in turn influence its biological activity, solubility, and other physicochemical properties.

The introduction of the pentadecanoyl group can be achieved by reacting pentadecanoic acid anhydride with a suitable nucleophile. For instance, the reaction with an alcohol (ROH) in the presence of a base like pyridine (B92270) yields a pentadecanoate ester (R-O-CO-(CH₂)₁₃CH₃) and a pentadecanoate salt. Similarly, reaction with an amine (RNH₂) produces a pentadecanamide (B3133246) (R-NH-CO-(CH₂)₁₃CH₃). The long carbon chain of the pentadecanoyl group can impart significant hydrophobic character to the target compound.

Integration into Advanced Material Science Research

The principles of anhydride chemistry are not limited to small molecule synthesis but are also pivotal in the creation of advanced materials. Polyanhydrides, a class of biodegradable polymers, have been extensively investigated for biomedical applications, and fatty acid-based monomers are of particular interest in this field.

Role as Building Blocks for Polymeric Systems and Biomaterials

Pentadecanoic acid, and by extension its anhydride, can be incorporated into polymeric structures to create biomaterials with tailored properties. Fatty acids are incorporated into biodegradable polymers to enhance flexibility, hydrophobicity, and pliability. researchgate.net The degradation of such polymers yields the naturally occurring fatty acid, which is generally biocompatible. nih.gov

Polyanhydrides can be synthesized via the melt-polycondensation of diacid monomers, often activated by reacting with an excess of a simple anhydride like acetic anhydride. mdpi.com While pentadecanoic acid itself is a monofunctional carboxylic acid, it can be chemically modified to a dicarboxylic acid to serve as a monomer for polyanhydride synthesis. Alternatively, monofunctional fatty acids can be used as chain terminators in polyanhydride synthesis, controlling the molecular weight and modifying the properties of the resulting polymer. nih.gov The incorporation of long-chain fatty acids like pentadecanoic acid into the polymer backbone increases the material's hydrophobicity, which in turn slows the rate of hydrolytic degradation. acs.org

Property influenced by Fatty Acid IncorporationEffect
HydrophobicityIncreased
Degradation RateDecreased
FlexibilityIncreased
PliabilityIncreased
Melting TemperatureGenerally Lowered

This table summarizes the effects of incorporating fatty acids into polyanhydride backbones.

Design and Engineering of Controlled Release Systems (Material Focus)

Polyanhydrides are well-suited for controlled drug delivery applications due to their surface-eroding degradation mechanism. nih.gov This allows for a near-zero-order release of an encapsulated therapeutic agent. The rate of polymer erosion, and thus the drug release rate, can be precisely controlled by altering the chemical composition of the polyanhydride backbone. researchgate.netnih.gov

The inclusion of hydrophobic monomers derived from fatty acids, such as pentadecanoic acid, is a key strategy for modulating the degradation and drug release profiles of polyanhydrides. nih.gov A more hydrophobic polymer matrix will have a slower water penetration rate, leading to a slower cleavage of the anhydride bonds and consequently a more sustained release of the entrapped drug. acs.org Hydroxy fatty acid-based polyanhydrides have been synthesized and characterized for their potential in creating injectable, in-situ forming depots for the localized delivery of therapeutics. bohrium.com The low melting temperatures of some fatty acid-based polyanhydrides are advantageous for such applications. bohrium.com

Theoretical and Computational Studies on Pentadecanoic Acid Anhydride

Currently, there is a limited body of publicly accessible research focused on theoretical and computational studies specifically of pentadecanoic acid anhydride. This is a highly specialized area of research, and computational efforts are often directed towards more broadly applicable chemical systems or molecules with known biological significance.

However, theoretical and computational chemistry offers powerful tools that could be applied to understand the properties of pentadecanoic acid anhydride in greater detail. Such studies could include:

Quantum Chemical Calculations: These could be used to determine the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and charge distribution. This information would provide insights into its reactivity, particularly the electrophilicity of the carbonyl carbons.

Molecular Dynamics Simulations: These simulations could model the behavior of pentadecanoic acid anhydride in different solvent environments or its interaction with other molecules or surfaces. This would be particularly relevant for understanding its role in the formation of polymeric materials.

Vibrational Frequency Calculations: These calculations can predict the infrared and Raman spectra of the molecule, which can aid in its experimental characterization.

While specific computational data for pentadecanoic acid anhydride is scarce, the principles of computational chemistry provide a framework for future investigations into its properties and reactivity.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of pentadecanoic acid anhydride are crucial determinants of its physical properties and chemical reactivity. Molecular modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be employed to predict its most stable conformations.

While specific computational studies on the conformational analysis of pentadecanoic acid anhydride are not extensively documented in publicly available literature, research on smaller carboxylic acid anhydrides provides a foundational understanding. For instance, studies on formic acetic anhydride have utilized gas-phase electron diffraction and ab initio calculations to determine its structure, revealing a non-planar arrangement of the formyl and acetyl groups. mdpi.com It is expected that pentadecanoic acid anhydride would exhibit a significant degree of conformational freedom due to the two long pentadecyl chains. The molecule would likely adopt conformations that minimize steric hindrance between the alkyl chains while allowing for optimal electronic interactions within the anhydride group. The flexibility of these long chains would result in a multitude of low-energy conformations in the gas phase and in non-polar solvents.

Table 1: Predicted Conformational Properties of Pentadecanoic Acid Anhydride (Hypothetical Data Based on Analogy)

ParameterPredicted Value/DescriptionComputational Method
Dihedral Angle (C-O-C-C)Multiple low-energy rotamers expectedMolecular Dynamics
Intramolecular Interactionsvan der Waals forces between alkyl chainsMolecular Mechanics
Most Stable ConformerExtended-chain conformations in non-polar mediaQuantum Chemistry

Note: This table presents hypothetical data based on the expected behavior of long-chain anhydrides, as specific experimental or computational data for pentadecanoic acid anhydride is limited.

Reaction Pathway Simulations and Mechanistic Insights

Reaction pathway simulations are instrumental in elucidating the mechanisms of chemical reactions. For pentadecanoic acid anhydride, these simulations can map out the energy landscape of its reactions, such as nucleophilic acyl substitution. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com Subsequently, a carboxylate leaving group is expelled, resulting in the acylated nucleophile.

Computational studies on the hydrolysis of acetic anhydride, for example, have detailed the energy barriers and transition state geometries involved. Similar simulations for pentadecanoic acid anhydride would need to account for the influence of the long alkyl chains on the reaction energetics and steric accessibility of the carbonyl centers. The reaction mechanism is generally described as a two-step process:

Nucleophilic Addition: The nucleophile adds to one of the carbonyl carbons, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a pentadecanoate anion as the leaving group.

The energy profile of this reaction can be calculated using quantum mechanics methods to identify the activation energies for each step.

Mechanistic Investigations in Non-Physiological Biochemical Models

To understand the potential biological relevance of pentadecanoic acid anhydride, researchers often turn to simplified, non-physiological biochemical models. These studies provide valuable information on how the molecule might interact with biological components in a controlled environment.

Studies on Anhydride Interactions with Model Biological Macromolecules

The interaction of fatty acids with proteins, particularly serum albumin, is a well-studied area. nih.govresearchgate.netnih.gov Human serum albumin (HSA) is a major carrier of fatty acids in the bloodstream, and these interactions can influence the bioavailability and disposition of both the fatty acid and other bound ligands. researchgate.netmdpi.com While direct studies on the interaction of pentadecanoic acid anhydride with model macromolecules like HSA are scarce, we can infer potential interaction modes based on the behavior of pentadecanoic acid.

The binding of fatty acids to albumin is primarily driven by hydrophobic interactions between the alkyl chain and nonpolar pockets within the protein, as well as electrostatic interactions involving the carboxylate headgroup. nih.gov The anhydride functional group of pentadecanoic acid anhydride would introduce different electronic and steric properties compared to a carboxylic acid. The anhydride is more electrophilic and could potentially react with nucleophilic residues on the protein surface, such as lysine (B10760008) or serine, leading to covalent modification. However, in a non-reactive binding scenario, the bulky and less polar anhydride group would likely alter the binding affinity and stoichiometry compared to its carboxylic acid counterpart.

Table 2: Comparison of Predicted Interactions with Human Serum Albumin

MoleculePrimary Driving Force for BindingPotential for Covalent ModificationExpected Binding Affinity
Pentadecanoic AcidHydrophobic and electrostatic interactionsLowHigh
Pentadecanoic Acid AnhydridePrimarily hydrophobic interactionsModerate (acylation of nucleophilic residues)Potentially altered

Enzyme Substrate Specificity and Catalytic Mechanisms with Related Anhydrides

The susceptibility of pentadecanoic acid anhydride to enzymatic hydrolysis is a key aspect of its potential biochemical fate. Research has shown that lipases, enzymes that typically hydrolyze triglycerides, can also catalyze the hydrolysis of fatty acid anhydrides. nih.gov

A study investigating the activity of various lipases from mammalian and microbial sources demonstrated that they can hydrolyze short, medium, and long-chain fatty acid anhydrides, in some cases more efficiently than their typical substrate, glycerol (B35011) tributyrate. nih.gov The catalytic mechanism likely involves the formation of an acyl-enzyme intermediate, similar to the mechanism of ester hydrolysis. The active site serine of the lipase (B570770) would attack one of the carbonyl carbons of the anhydride, leading to the release of one molecule of pentadecanoic acid and the formation of a pentadecanoyl-lipase intermediate. This intermediate would then be hydrolyzed by water to release the second molecule of pentadecanoic acid and regenerate the free enzyme.

Interestingly, the same study also reported that the hydrolysis of anhydrides can be associated with lipase inhibition. nih.gov This inhibition is thought to be due to the formation of a poorly reversible acyl-lipase complex, which differs from the transient, fully reversible intermediate formed during the catalytic cycle of ester hydrolysis. nih.gov The rate of inhibition was found to be dependent on both the specific anhydride and the source of the lipase.

Table 3: Lipase Activity with Fatty Acid Derivatives

SubstrateEnzyme SourceRelative Hydrolytic ActivityObservationReference
Glycerol TributyratePorcine Pancreatic Lipase100% (Reference)Standard substrate nih.gov
Butyric AnhydridePorcine Pancreatic Lipase>400%High activity nih.gov
Long-chain Fatty Acid AnhydridesVarious LipasesGenerally highOften associated with inhibition nih.gov

Q & A

Q. What are the structural and thermodynamic properties of pentadecanoic acid anhydride critical for experimental design?

Pentadecanoic acid anhydride (C15H28O3) is synthesized via dehydration of pentadecanoic acid (C15H30O2), a saturated fatty acid with a molecular weight of 242.40 g/mol . Key thermodynamic data, such as phase-change behavior and solubility profiles, are essential for reaction optimization. Researchers should consult NIST datasets for enthalpy of fusion (ΔHfus) and vapor pressure curves to design temperature-controlled reactions . Structural analysis via NMR or FT-IR can confirm the anhydride’s acyl-oxygen bonding pattern, distinguishing it from ester derivatives .

Q. What safety protocols are recommended for handling pentadecanoic acid anhydride in laboratory settings?

While pentadecanoic acid itself is not classified as hazardous , its anhydride form may require precautions due to potential skin/eye irritation (GHS07: H315, H319) . Use fume hoods for synthesis steps involving volatile byproducts (e.g., acetic acid). Store anhydrides in airtight containers under inert gas (N2/Ar) to prevent hydrolysis . Emergency protocols include rinsing exposed skin with 1% sodium bicarbonate and consulting toxicity databases (e.g., IUCLID) for first-aid measures .

Advanced Research Questions

Q. How does the reactivity of pentadecanoic acid anhydride compare to other anhydrides in acylation reactions?

Pentadecanoic acid anhydride exhibits lower electrophilicity compared to smaller anhydrides (e.g., acetic anhydride) due to steric hindrance from its long alkyl chain. This reduces its efficacy in acylating hydrophilic substrates like glucose . However, its lipophilicity enhances compatibility with lipid-rich matrices, such as fatty acid esterification in cell membranes . Kinetic studies using HPLC-MS can quantify acylation rates relative to succinic or maleic anhydrides .

Q. What methodologies resolve contradictions in reported biological effects of pentadecanoic acid derivatives?

Discrepancies in metabolic studies (e.g., insulin sensitivity vs. lipid accumulation) often stem from model-specific variables. For example, in vitro assays using primary human hepatocytes show dose-dependent modulation of FGF21, while rodent models may lack translational relevance due to differences in β-oxidation pathways . Researchers should standardize delivery systems (e.g., lipid nanoparticles) and validate findings across ≥2 cell types (e.g., adipocytes, hepatocytes) .

Q. How can pentadecanoic acid anhydride be utilized to study membrane lipid dynamics in aging cells?

The anhydride’s ability to incorporate into phospholipid bilayers makes it a tool for probing membrane fluidity. Protocols include:

  • Treating senescent fibroblasts with 10–50 µM anhydride dissolved in ethanol (vehicle control required) .
  • Measuring membrane rigidity via fluorescence anisotropy using DPH (1,6-diphenyl-1,3,5-hexatriene) .
  • Correlating results with mitochondrial health markers (e.g., ATP synthesis rates) to assess cellular resilience .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying pentadecanoic acid anhydride in complex matrices?

  • GC-MS : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas .
  • LC-MS/MS : Electrospray ionization (ESI−) in MRM mode (precursor ion m/z 267.2 → product ion m/z 209.1) improves sensitivity for trace quantification in biological fluids .

Q. How to mitigate hydrolysis of pentadecanoic acid anhydride during storage?

Hydrolysis to pentadecanoic acid occurs rapidly in humid environments. Strategies include:

  • Lyophilization followed by storage at −80°C under argon .
  • Addition of molecular sieves (3Å) to reaction solvents (e.g., dry THF) .

Data Interpretation and Validation

Q. How to address conflicting results in anti-inflammatory assays using pentadecanoic acid derivatives?

Contradictions may arise from assay endpoints (e.g., IL-6 vs. TNF-α suppression) or cell type (primary vs. immortalized lines). Validate findings with:

  • Dual-luciferase reporter assays (NF-κB/AP-1 pathways) .
  • Multi-omics integration (transcriptomics + lipidomics) to identify off-target effects .

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